Acetic acid;naphthalen-2-ylmethanediol
Description
Acetic acid; naphthalen-2-ylmethanediol is a compound combining acetic acid (CH₃COOH) with naphthalen-2-ylmethanediol (C₁₀H₇–CH₂(OH)₂). The naphthalene moiety is substituted at the 2-position with a methanediol group (–CH₂(OH)₂), and the compound likely exists as a co-crystal, salt, or mixture.
Key structural features:
- Acetic acid: A simple carboxylic acid with industrial and biological significance.
- Naphthalen-2-ylmethanediol: A diol-functionalized naphthalene derivative, which may enhance solubility or reactivity compared to unsubstituted naphthalene.
Properties
CAS No. |
64002-54-6 |
|---|---|
Molecular Formula |
C15H18O6 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
acetic acid;naphthalen-2-ylmethanediol |
InChI |
InChI=1S/C11H10O2.2C2H4O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;2*1-2(3)4/h1-7,11-13H;2*1H3,(H,3,4) |
InChI Key |
HDFQPOKNEJUCKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C=C(C=CC2=C1)C(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Biological Interactions : Proteomic studies on acetic acid bacteria () reveal that carboxylic acids and their derivatives induce stress responses, such as upregulation of heat shock proteins (e.g., EF-Tu) and downregulation of TCA cycle enzymes (e.g., aconitase). Similar mechanisms may apply to naphthalene-acetic acid derivatives.
Q & A
Basic Research Questions
Q. What experimental conditions optimize the synthesis of naphthalen-2-ylmethanediol derivatives using acetic acid?
- Methodological Answer : Synthesis optimization involves refluxing naphthalene precursors with acetic acid and fused sodium acetate to promote cyclization. For example, imidazolinone derivatives are obtained in 70–89% yield by reacting oxazolinones with aromatic amines under acidic conditions . Key parameters include temperature control (reflux in ethanol or acetic acid) and stoichiometric ratios of reagents. Spectral validation (IR, H-NMR) confirms product purity, with characteristic peaks for C=O (1671 cm) and NH groups (3432 cm) .
Q. How can structural elucidation of acetic acid-functionalized naphthalene derivatives be systematically performed?
- Methodological Answer : Combine spectroscopic and computational techniques:
- IR Spectroscopy : Identify functional groups (e.g., C=O, NH, SO) via absorption bands (e.g., 1187–1361 cm for SO) .
- NMR : Analyze H-NMR signals (e.g., δ = 9.83 ppm for –CH=N– in Schiff bases) .
- SMILES/InChI : Use canonical SMILES strings (e.g.,
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC3=CC=CC=C3C=C2) for computational validation .
Q. What analytical methods quantify acetic acid in multicomponent reaction mixtures?
- Methodological Answer : Employ titration (using NaOH with phenolphthalein) for direct quantification and chromatography (e.g., flash column chromatography with cyclohexane/ethyl acetate/acetic acid gradients) for separation . Validate methods via recovery studies and calibration curves.
Advanced Research Questions
Q. How can contradictions in reported biological activities of naphthalen-2-ylmethanediol derivatives be resolved?
- Methodological Answer : Discrepancies in antimicrobial or antioxidant data may arise from assay conditions (e.g., microbial strains, solvent systems). Standardize protocols:
- Antimicrobial Studies : Use broth microdilution (CLSI guidelines) and molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinities .
- Antioxidant Assays : Compare DPPH/ABTS radical scavenging under controlled pH and temperature .
Q. What mechanistic insights explain the role of acetic acid in photoredox allylation reactions involving naphthalene aldehydes?
- Methodological Answer : Acetic acid stabilizes intermediates via hydrogen bonding, facilitating cobalt-catalyzed allylation. Probe mechanisms using:
- Kinetic Isotope Effects (KIE) : Compare for H transfer steps .
- DFT Calculations : Map energy profiles for transition states (e.g., Gaussian 09 with B3LYP/6-31G*) .
Q. How do computational models predict the reactivity of naphthalen-2-ylmethanediol in atmospheric oxidation pathways?
- Methodological Answer : Simulate gas-phase reactions using quantum chemistry software (e.g., ORCA):
- Reaction Pathways : Model OH radical-mediated oxidation of methanediol to formic acid .
- Partitioning Coefficients : Calculate Henry’s law constants to predict aerosol vs. gas-phase partitioning .
Q. What strategies address low yields in heterocyclization reactions of naphthalen-2-ylmethanediol precursors?
- Methodological Answer : Optimize by:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts .
- Solvent Effects : Compare polar aprotic (DMF) vs. protic (acetic acid) solvents .
- In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation .
Data Contradiction Analysis
Q. Why do computational and experimental data diverge in predicting the stability of naphthalen-2-ylmethanediol derivatives?
- Methodological Answer : Discrepancies may arise from solvation effects or basis set limitations. Address via:
- Implicit/Explicit Solvent Models : Compare SMD (implicit) vs. QM/MM (explicit) simulations .
- Basis Set Expansion : Recalculate with def2-TZVP for improved accuracy .
Q. How can conflicting reports on the antioxidant vs. pro-oxidant effects of naphthalene-acetic acid hybrids be reconciled?
- Methodological Answer : Context-dependent activity (e.g., concentration, cellular redox state) requires:
- Dose-Response Studies : Measure ROS levels (e.g., using DCFH-DA probes) across concentrations .
- Gene Expression Profiling : Assess Nrf2/Keap1 pathway activation via qPCR .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
